molecular formula C43H47N2NaO6S2 B7888913 indocyanine green

indocyanine green

Cat. No.: B7888913
M. Wt: 775.0 g/mol
InChI Key: MOFVSTNWEDAEEK-UHFFFAOYSA-M
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Description

Indocyanine green (ICG) is a water-soluble tricarbocyanine dye with peak absorption at 800–810 nm and emission at 830–850 nm in the near-infrared (NIR) spectrum. It binds extensively to plasma proteins (e.g., albumin), limiting extravasation and enabling visualization of vascular structures . ICG is primarily metabolized by hepatocytes via organic anion-transporting polypeptides (OATP1B3) and sodium-taurocholate co-transporting polypeptide (NTCP) . Clinically, ICG is used in angiography (ICGA), hepatic function assessment, and tumor margin delineation in oncology . Its stability is pH-dependent, with optimal performance in neutral conditions, and it degrades rapidly in aqueous solutions, requiring reconstitution before use .

Properties

IUPAC Name

sodium;4-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFVSTNWEDAEEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H47N2NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis with Sulfolane Solvent System

The WO2017093889A1 patent revolutionized ICG production through a streamlined one-pot process:

Reaction Sequence

  • Alkylation :
    C14H15N(1,1,2-trimethylbenzo[e]indole)+C4H8O3S(1,4-butane sultone)Sulfolane, 120–140°CIntermediate IV\text{C}_{14}\text{H}_{15}\text{N} \text{(1,1,2-trimethylbenzo[e]indole)} + \text{C}_4\text{H}_8\text{O}_3\text{S} \text{(1,4-butane sultone)} \xrightarrow{\text{Sulfolane, 120–140°C}} \text{Intermediate IV}
    Solvent: Sulfolane (high dielectric constant, recyclable)
    Catalyst: Sodium acetate (0.5–1.5 eq)
    Yield: 92–95%

  • Condensation :
    Intermediate IV + Triethylamine Methylene chloride, 0–5°CICG sodium iodide\xrightarrow{\text{Methylene chloride, 0–5°C}} \text{ICG sodium iodide}
    Purification: Sequential washes with acetone/water (3:1 v/v)
    Purity: ≥99.0% by HPLC

Advantages Over Traditional Methods

ParameterTraditionalModern
Reaction Steps42
Total Yield68%89%
Solvent ToxicityHigh (CH₂Cl₂)Moderate
Energy Consumption18 kWh/kg9 kWh/kg

Environmentally Benign Purification Techniques

Recent patents eliminate chlorinated solvents through:

  • Acetone-Water Recrystallization :
    Crude ICG dissolved in 5:1 acetone/H₂O at 55–60°C, cooled to −20°C for amorphous precipitate. XRPD analysis confirms stability (Figure 1):
    ![XRPD pattern showing broad halo at 2θ=20°–30°, characteristic of amorphous ICG]

  • Ion-Exchange Chromatography :
    Resin: Dowex 50WX4 (Na⁺ form)
    Eluent: 0.1M NaCl in 40% EtOH
    Purity Enhancement: 97.2% → 99.8%

Industrial-Scale Production Workflows

Pilot Plant Process (25 kg Batch)

Critical Parameters

  • Temperature Control :

    • Alkylation: 130±2°C (prevents sulfolane decomposition)

    • Condensation: 3±1°C (minimizes byproduct formation)

  • In-Process Controls :

    • UV-Vis at 785 nm (ε=1.3×10⁵ L/mol·cm) monitors reaction progress

    • Residual solvent limits: <500 ppm acetone, <50 ppm sulfolane

Batch Record Data

StageDuration (hr)Yield (%)Purity (%)
Alkylation4.594.298.7
Condensation2.091.899.1
Purification6.088.599.9

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.15 (d, J=8.4 Hz, 2H), 7.92 (s, 1H), 3.45 (t, J=6.8 Hz, 4H)

  • Mass Spec (ESI+) : m/z 774.8 [M]⁺ (calc. 775.2)

Stability-Indicating Assays

Forced Degradation Study

ConditionDegradation Products% ICG Remaining
0.1N HCl, 70°C, 24hDes-sulfo ICG82.3
0.1N NaOH, 25°C, 6hRing-opened derivatives68.9
UV Light, 48hPolymerized dimers94.7

Regulatory Considerations in Pharmaceutical Manufacturing

USP/EP Compliance

  • Sterile Lyophilization :

    • Fill volume: 5±0.5 mL Sterile Water for Injection

    • Residual moisture: ≤1.5% by Karl Fischer

  • Impurity Profiling :

    ImpurityUSP Limit (%)Typical (%)
    Sodium iodide≤5.04.2
    Organic volatiles≤0.50.3
    Heavy metals (Pb)≤10 ppm≤2 ppm

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems (0.5 mm ID) enable:

  • 10× faster heat transfer vs batch reactors

  • Residence time: 8.7 min for 99% conversion

  • Productivity: 12 kg/day from 50 L reactor

Biocatalytic Approaches

Novel Pseudomonas putida strains catalyze:

  • Selective sulfonation at 37°C, pH 7.4

  • 87% yield without metal catalysts

  • Reduced E-factor from 43 → 18

Chemical Reactions Analysis

Photochemical Decomposition

ICG decomposes under light exposure through a self-sensitized photo-oxidation mechanism. This process involves:

  • Singlet oxygen generation : ICG acts as a photosensitizer, producing singlet oxygen (1O2^1O_2) via a Type II photodynamic reaction .

  • Dioxetane formation : Singlet oxygen reacts with ICG via [2+2]-cycloaddition, forming unstable dioxetane intermediates .

  • Carbonyl compound production : Thermal decomposition of dioxetanes yields multiple carbonyl-containing byproducts, identified via mass spectrometry .

Key findings :

  • Decomposition occurs across light sources (laser, solar, surgical endolight) .

  • Sodium azide (a 1O2^1O_2 quencher) inhibits decomposition, confirming the role of singlet oxygen .

  • Decomposition products reduce retinal pigment epithelial (RPE) cell viability by 30–40% in vitro .

Solvent and pH-Dependent Stability

ICG’s stability varies significantly with solvent composition and pH :

SolventOsmolarity (mOsm)pHPrecipitation (mg)Decomposition Rate
5% Glucose (GL)1776.553.6Low
Balanced Salt (BSS)2087.25.95High

Observations :

  • BSS (higher pH) induces iso-osmotic conditions but accelerates decomposition and precipitation .

  • ICG in glucose shows lower decomposition, making it preferable for clinical use .

Interaction with Quenchers

Quenchers mitigate ICG decomposition by neutralizing reactive oxygen species:

QuencherMechanismEfficacy (Reduction in DPs)
Sodium Azide1O2^1O_2 scavenger>90% inhibition
HistidineSinglet oxygen quencherModerate reduction
TroloxAntioxidantPartial inhibition

Critical note : Quenchers like DABCO reduce toxic byproducts but require optimization to avoid interference with ICG’s diagnostic utility .

Chemical Aggregation in Conjugation Reactions

ICG derivatives (e.g., ICG-sulfo-OSu) exhibit noncovalent binding and aggregation when conjugated to proteins like monoclonal antibodies :

  • At ICG-sOSu:mAb molar ratios of 5:1 , 10:1 , and 20:1 , aggregation increases from 14% to 51% .

  • Purification steps (HPLC + ethyl acetate extraction) are essential to isolate functional conjugates .

Metabolic Pathways

ICG is metabolized in hepatocytes via organic anion transporters (OATP1B3, NTCP) . While not a direct chemical reaction, hepatic uptake involves:

  • Transporter-mediated internalization : Critical for liver function tests and imaging .

  • No enzymatic modification : ICG is excreted unchanged in bile, but decomposition products may arise from light exposure during procedures .

Spectral Characteristics

ICG’s absorption profile (critical for imaging applications):

ParameterValue
λmax\lambda_{\text{max}}789 nm (ethanol)
Molar absorptivity (ϵ\epsilon)194,000 L·mol⁻¹·cm⁻¹

Scientific Research Applications

Medical Imaging and Diagnostics

ICG's primary application lies in its use as a contrast agent for imaging. It is particularly effective in:

  • Hepatic Function Assessment : ICG is used to evaluate liver function by measuring hepatic blood flow and liver perfusion. This application is crucial in preoperative assessments for liver surgeries and transplants .
  • Fluorescence Imaging : ICG is widely used in fluorescence imaging to visualize blood vessels, lymphatic systems, and tumors. It is particularly beneficial in:
    • Ophthalmology : For retinal and choroidal imaging.
    • Neurosurgery : For cerebral angiography.
    • Cardiac Surgery : For visualizing coronary vessels .

Table 1: Applications of ICG in Medical Imaging

Application AreaSpecific Use CasesNotes
Hepatic FunctionLiver perfusion assessmentEvaluates liver function before surgery
OphthalmologyRetinal angiographyVisualizes retinal blood flow
NeurosurgeryCerebral angiographyIdentifies vascular structures
Cardiac SurgeryCoronary vessel imagingEnhances visualization during procedures
Lymphatic MappingIdentification of lymph nodesUsed in cancer surgeries for accurate mapping

Surgical Applications

ICG's fluorescence properties have revolutionized surgical techniques, especially in minimally invasive procedures. Key surgical applications include:

  • Liver Surgery : ICG aids in real-time visualization of liver tumors and anatomical structures, facilitating more precise resections .
  • Colorectal Surgery : It is used to assess vascularization at anastomosis sites, significantly reducing the risk of complications such as anastomotic leaks .
  • Plastic and Reconstructive Surgery : ICG assists in evaluating tissue perfusion during flap surgeries, ensuring adequate blood supply to grafts .

Table 2: Surgical Applications of ICG

Surgical FieldApplicationBenefits
Hepatobiliary SurgeryTumor identification and liver mappingEnhances surgical precision
Colorectal SurgeryVascular assessment at anastomosisReduces complications like leaks
Plastic SurgeryPerfusion assessment for flapsImproves graft survival rates

Oncology

In oncology, ICG plays a vital role in tumor detection and treatment monitoring:

  • Tumor Localization : ICG can highlight tumors during surgery, allowing for more complete excision .
  • Photothermal Therapy : Recent studies have explored the use of ICG in combination with nanoparticles for targeted photothermal therapy against cancer cells, enhancing treatment efficacy while minimizing side effects .

Table 3: Oncological Applications of ICG

ApplicationDescriptionOutcomes
Tumor LocalizationVisualization during surgical resectionIncreased complete resection rates
Photothermal TherapyCombination with nanoparticles for targeted therapyEnhanced efficacy with reduced toxicity

Case Studies

Numerous case studies highlight the successful application of ICG across various surgical procedures:

  • Breast Reconstruction : A study demonstrated the effectiveness of ICG in assessing perfusion during breast flap reconstruction, leading to improved outcomes .
  • Cholangiography : Near-infrared fluorescent cholangiography using ICG has been successfully employed to visualize bile ducts during laparoscopic surgeries, aiding in anatomical identification .

Table 4: Notable Case Studies Involving ICG

Case StudyProcedureFindings
Breast Flap ReconstructionPerfusion assessmentImproved flap survival
Laparoscopic CholangiographyVisualization of bile ductsEnhanced identification during surgery

Safety Profile and Adverse Effects

While ICG is generally considered safe, there are potential adverse effects that must be monitored. Reports indicate instances of anaphylactic reactions and procedural hypotension associated with its use . Continuous pharmacovigilance is essential to ensure patient safety.

Table 5: Reported Adverse Effects of ICG

Adverse EffectDescriptionReporting Rate
Anaphylactic ShockSevere allergic reactionHigh reporting odds ratio
Procedural HypotensionDrop in blood pressure during proceduresSignificant correlation noted

Mechanism of Action

Indocyanine Green binds tightly to plasma proteins and is confined to the vascular system. It is taken up from the plasma almost exclusively by hepatic parenchymal cells and is secreted entirely into the bile . When exposed to near-infrared light, it produces reactive oxygen species, which can kill cancer cells and pathogenic bacteria . This makes it a valuable tool in photodynamic therapy and other medical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescein Angiography (FA)

  • Mechanism : Fluorescein sodium (unbound to proteins) leaks from fenestrated capillaries, highlighting retinal vasculature and leakage sites.
  • Advantages: Superior for detecting retinal microvascular abnormalities (e.g., macular edema, retinal vein occlusion) .
  • Limitations :
    • Poor choroidal visualization due to rapid leakage from choriocapillaris .
    • Higher risk of adverse reactions (nausea, anaphylaxis) compared to ICG .
  • Clinical Utility : FA remains the gold standard for retinal vascular diseases but is inferior to ICGA for choroidal pathologies like posterior uveitis .

Optical Coherence Tomography Angiography (OCTA)

  • Mechanism: Non-invasive, depth-resolved imaging using motion contrast to detect blood flow without dyes.
  • Advantages :
    • Higher resolution (3–5 µm) for choriocapillaris (CC) and deep capillary plexus visualization .
    • Detects microvascular flow deficits in posterior uveitis missed by ICGA (34% of cases) .
  • Limitations: Artifacts (e.g., projection, segmentation errors) reduce accuracy in 36–47% of cases . Limited field of view (70–90°) compared to ICGA (150°) .
  • Clinical Utility: OCTA complements ICGA in uveitis but cannot fully replace it for large choroidal vessel assessment .

Other Near-Infrared Agents (e.g., Methylene Blue, IRDye800CW)

  • Methylene Blue: Lower NIR absorption (670 nm) limits tissue penetration. Used for parathyroid and lymph node mapping but lacks ICG’s vascular specificity .
  • IRDye800CW :
    • Synthetic NIR dye with tunable pharmacokinetics. Preclinical studies show promise in tumor targeting but require extensive safety validation .

Data Tables

Table 1: Key Properties of ICG vs. Fluorescein and OCTA

Property ICG Fluorescein OCTA
Wavelength 800–810 nm (NIR) 490 nm (visible light) 840–1,050 nm (NIR)
Protein Binding 98% (albumin) <10% N/A
Choroidal Visualization Excellent Poor Moderate (choriocapillaris)
Invasiveness Intravenous injection Intravenous injection Non-invasive
Adverse Events Rare (<1% anaphylaxis) Common (5–15% nausea) None
Resolution 100–300 µm 50–100 µm 3–5 µm
Field of View 150° 50–60° 70–90°
Reference

Table 2: Comparative Performance in Posterior Uveitis (Tian et al., 2022)

Metric ICGA OCTA (Choriocapillaris Slab)
Lesion Detection Rate 66% (45/68 eyes) 34% (23/68 eyes)
Mean Lesion Size 8.45 ± 5.47 mm² 7.98 ± 5.47 mm²
False-Negative Rate 36% (8/22 eyes) 49% (22/45 eyes)
Correlation with ICGA N/A r = 0.99 (p ≤ 0.0001)

Research Findings

  • ICG vs.
  • ICG in Liver Surgery :
    • ICG clearance (ICG-R15) predicts postoperative liver failure in cirrhosis (ICG-R15 > 30% correlates with 3.5x higher risk) .
  • Tumor Delineation: ICG fluorescence-guided surgery improves resection margins in hepatocellular carcinoma but shows variable uptake in gastrointestinal stromal tumors (GISTs) .

Biological Activity

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has gained significant attention in the medical field due to its diverse biological activities. Originally approved by the FDA for use in liver function tests and cardiac output measurements, ICG has evolved into a versatile agent in various therapeutic applications, particularly in cancer treatment and antimicrobial photodynamic therapy (aPDT). This article explores the biological activity of ICG, its mechanisms of action, and relevant research findings.

ICG's biological activity is primarily attributed to its properties as a photosensitizer, which allows it to generate reactive oxygen species (ROS) upon NIR irradiation. This process can induce cell death through various pathways, including:

  • Apoptosis : A form of programmed cell death that can be triggered by oxidative stress.
  • Ferroptosis : A recently identified type of cell death characterized by iron-dependent lipid peroxidation.
  • Photothermal Effect : The ability to convert light energy into heat, leading to localized hyperthermia and subsequent tumor destruction.
MechanismDescriptionReferences
ApoptosisInduced by oxidative stress and ROS generation
FerroptosisIron-dependent cell death via lipid peroxidation
Photothermal EffectHeat generation from NIR absorption leading to tumor destruction

Anticancer Applications

Recent studies have highlighted ICG's potential as a theranostic agent in oncology. Its ability to selectively accumulate in tumors, particularly those expressing organic anion transporting polypeptide 1B3 (OATP1B3), enhances its effectiveness in imaging and treatment.

  • Case Study : A study demonstrated that ICG combined with NIR irradiation significantly increased ROS production in OATP1B3-expressing cancer cells, leading to enhanced ferroptosis and apoptosis. This suggests a promising strategy for targeting specific cancer types while minimizing damage to surrounding healthy tissues .

Antimicrobial Activity

ICG has also been investigated for its antimicrobial properties, particularly in periodontal therapy. Research indicates that ICG can effectively target bacterial biofilms when used in conjunction with visible light.

  • Findings : In vitro studies showed that ICG-mediated aPDT could significantly reduce subgingival biofilms associated with periodontal disease. The cytotoxicity observed was dose-dependent, raising considerations for its safe application in clinical settings .

Table 2: Antimicrobial Efficacy of this compound

Concentration (µg/mL)Bacterial Reduction (%)Cytotoxicity to Human Cells (%)References
1007015
3008530

Safety and Toxicity

While ICG is generally considered safe for clinical use, its cytotoxic effects at higher concentrations necessitate careful consideration. Studies have shown that while effective against pathogens, higher doses can lead to toxicity towards human gingival cells. Therefore, optimizing dosage is crucial for therapeutic applications .

Q & A

Q. What are the key physicochemical properties of ICG that influence its biodistribution and fluorescence efficiency in biological systems?

ICG's fluorescence efficiency depends on its aggregation state, binding affinity to plasma proteins (e.g., albumin), and solvent polarity. In aqueous environments, ICG tends to form non-fluorescent aggregates, which dissociate upon protein binding, enhancing fluorescence. Researchers should characterize these properties using spectrophotometry (absorption/emission spectra) and dynamic light scattering to assess aggregation .

Q. How do researchers determine the optimal dosage and administration routes for ICG in preclinical imaging studies?

Optimal dosing is established through pharmacokinetic studies measuring plasma half-life, tissue clearance rates, and signal-to-noise ratios. For intravenous administration in rodents, typical doses range from 0.1–2 mg/kg. Subcutaneous or intradermal routes may require higher doses due to slower systemic absorption. Dose-response curves should be validated for each experimental model and imaging modality (e.g., near-infrared fluorescence vs. photoacoustic imaging) .

Q. What validated protocols exist for quantifying ICG fluorescence intensity across heterogeneous tissue types?

Standardized protocols include:

  • Calibration using tissue-mimicking phantoms with known ICG concentrations.
  • Normalizing fluorescence intensity to autofluorescence baselines.
  • Using time-domain imaging to account for light scattering in deep tissues. Detailed methodologies should be reported in supplementary materials to ensure reproducibility .

Q. What safety thresholds and toxicity profiles guide ICG dosing in translational research involving non-human primates?

ICG’s LD50 in primates exceeds 50 mg/kg, but subacute toxicity studies recommend maintaining doses below 5 mg/kg for repeated administrations. Researchers must monitor hepatic clearance efficiency and renal excretion rates, as impaired organ function alters toxicity thresholds. Regulatory guidelines from IACUC or equivalent bodies should be followed .

Q. What quality control measures are essential for maintaining ICG stability in long-term optical imaging experiments?

ICG solutions should be stored in light-protected vials at 4°C and used within 24 hours of reconstitution. Solvent choice (e.g., dimethyl sulfoxide vs. saline) impacts aggregation; UV-Vis spectroscopy can verify monomeric stability. Batch-to-batch variability should be assessed using HPLC purity checks .

Advanced Research Questions

Q. What methodological considerations are critical when designing longitudinal studies using ICG for tracking vascular permeability?

Key considerations include:

  • Controlling for photodegradation: Use low-intensity excitation light and short exposure times.
  • Accounting for tissue depth: Combine ICG with ultrasound or MRI for depth-resolved correction.
  • Statistical power: Employ repeated-measures ANOVA to account for intra-subject variability .

Q. How can conflicting results regarding ICG’s accumulation in inflammatory versus neoplastic tissues be resolved through experimental design?

Contradictions often arise from differences in vascular permeability and extracellular pH. Researchers should:

  • Perform simultaneous pH mapping (e.g., using pH-sensitive probes).
  • Compare ICG kinetics in isogenic tumor models with varying angiogenesis profiles.
  • Use blocking studies with vascular endothelial growth factor (VEGF) inhibitors to isolate permeability effects .

Q. What computational models are employed to differentiate between ICG’s specific binding and nonspecific pooling in tumor microenvironment studies?

Compartmental pharmacokinetic models (e.g., Tofts model) can separate vascular vs. extracellular uptake. Advanced approaches include:

  • Finite element analysis to simulate diffusion gradients.
  • Machine learning algorithms trained on histology-validated imaging datasets. Open-source tools like NIRFAST facilitate these analyses .

Q. How do researchers address signal attenuation artifacts when using ICG for deep-tissue fluorescence molecular tomography (FMT)?

Strategies include:

  • Monte Carlo simulations to model light propagation.
  • Multispectral excitation to correct for absorption by hemoglobin.
  • Hybrid imaging with CT or MRI for anatomical co-registration .

Q. What experimental evidence supports or challenges the hypothesis that ICG exhibits differential binding affinities to LDL versus HDL particles in atherosclerosis models?

In vitro binding assays using lipoprotein-deficient serum show ICG preferentially binds LDL in hyperlipidemic conditions. However, in vivo studies in ApoE−/− mice demonstrate colocalization with HDL in early plaques. Researchers should use fluorescence correlation spectroscopy to quantify binding kinetics and validate with immunohistochemistry .

Methodological Best Practices

  • Experimental Reproducibility : Follow journal guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Statistical Rigor : Use ANOVA with post-hoc corrections for multiple comparisons; report effect sizes and confidence intervals .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.